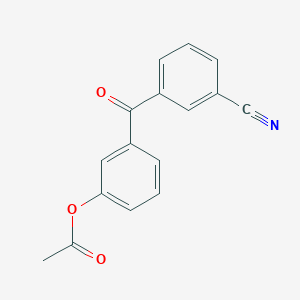

3-Acetoxy-3'-cyanobenzophenone

描述

Significance of Aromatic Ketones in Contemporary Organic Synthesis

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to at least one aromatic ring. This structural motif makes them pivotal intermediates and building blocks in modern organic synthesis. Their importance is rooted in the reactivity of the carbonyl group and the stability of the aromatic system, allowing for a wide array of chemical transformations. acs.orgrsc.org

In the realm of synthetic chemistry, aromatic ketones are instrumental in constructing complex molecular architectures. They serve as precursors for a multitude of functional groups and molecular scaffolds, which are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org The versatility of aromatic ketones stems from their ability to undergo numerous reactions, including nucleophilic additions at the carbonyl carbon, electrophilic substitutions on the aromatic ring, and various condensation reactions. acs.orgrsc.org Furthermore, the benzophenone (B1666685) framework is particularly significant in photochemistry. Upon irradiation, benzophenones can be excited to a triplet state, enabling them to participate in hydrogen abstraction reactions, a process that has been foundational to molecular photochemistry and is utilized in specialized synthetic applications. core.ac.ukmedicaljournals.se

The synthesis of valuable aromatic compounds often relies on reactions involving aromatic ketones. scialert.net For instance, they are key substrates in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While historically challenging due to the strength of the carbon-carbon bonds adjacent to the carbonyl group, recent advancements have enabled novel transformations that enhance the utility of aromatic ketones in synthesis. scialert.net Their role as precursors extends to the production of resins, which are essential components in inks, coatings, and adhesives. biosynth.com

Overview of Functionalized Benzophenones: Synthetic Versatility and Reactivity Profile

Functionalized benzophenones, which are benzophenone derivatives bearing one or more substituents on their phenyl rings, exhibit a rich and tunable reactivity profile. The nature, position, and number of these functional groups profoundly influence the electronic properties and, consequently, the chemical behavior of the entire molecule. rsc.orgresearchgate.net This tunability makes them exceptionally versatile in organic synthesis and materials science.

The reactivity of functionalized benzophenones is largely dictated by the interplay between the substituents and the central carbonyl group. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., hydroxyl [-OH], amino [-NH2], methoxy (B1213986) [-OCH3]): These groups increase the electron density on the aromatic rings and the carbonyl oxygen. This generally decreases the electrophilicity of the carbonyl carbon. In photochemical reactions, strong electron-donating groups like amino or hydroxyl can alter the nature of the lowest excited triplet state from the typical reactive n-π* state to a less reactive charge-transfer (C-T) state, which can inhibit hydrogen abstraction reactions in certain solvents. rsc.org

Electron-Withdrawing Groups (e.g., cyano [-CN], nitro [-NO2], trifluoromethyl [-CF3]): These groups decrease the electron density of the aromatic system and increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In photochemical reactions, EWGs can enhance the photoreduction rates. core.ac.uk Studies on benzophenones with substituents like trifluoromethyl have shown that these derivatives are versatile and possess faster photochemical reaction rates compared to those with electron-donating groups. core.ac.uk

This substituent-dependent reactivity is a cornerstone of their synthetic versatility. For example, in cross-coupling reactions, electron-rich benzophenones may react more sluggishly in certain steps, while electron-deficient ones react more efficiently. rsc.orgdiva-portal.org This predictable influence allows chemists to design and synthesize benzophenone derivatives with specific properties for various applications, such as photoinitiators for polymerization, where the efficiency of radical generation is critical, or as intermediates in the synthesis of complex pharmaceuticals where specific reaction pathways need to be favored. mdpi.comrsc.orgsigmaaldrich.com

Structural and Electronic Characteristics of 3-Acetoxy-3'-cyanobenzophenone within the Broader Class of Substituted Benzophenones

This compound is a disubstituted benzophenone that exemplifies the principles of functional group-mediated reactivity. Its structure features an acetoxy group (-OCOCH₃) at the meta-position of one phenyl ring and a cyano group (-CN) at the meta-position of the other.

| Property | Value |

| IUPAC Name | [3-(3-cyanobenzoyl)phenyl] acetate (B1210297) nih.gov |

| Molecular Formula | C₁₆H₁₁NO₃ nih.gov |

| Molecular Weight | 265.27 g/mol nih.gov |

| Physical Form | Off-white solid nih.gov |

| CAS Number | 890099-69-1 nih.gov |

The structural and electronic properties of this molecule are a direct consequence of its specific substitution pattern:

Structural Characteristics : The benzophenone core is not planar, with the two phenyl rings twisted out of the plane of the carbonyl group. The acetoxy and cyano groups are positioned at the meta-positions, which means their electronic influence on the carbonyl group is primarily inductive rather than through resonance, which is more pronounced at ortho- and para-positions. The acetoxy group is relatively bulky, while the cyano group is linear.

Electronic Characteristics : The molecule possesses a unique electronic profile due to the presence of both an electron-donating and a strong electron-withdrawing group.

The cyano group is a potent electron-withdrawing group due to the polarity of the carbon-nitrogen triple bond and the electronegativity of nitrogen. It deactivates the phenyl ring it is attached to towards electrophilic substitution and increases the electrophilic character of the carbonyl carbon.

This combination of substituents creates a distinct electronic environment. The cyano group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily centered on the benzoyl moiety containing the cyano group. researchgate.netvulcanchem.com This makes the carbonyl carbon a more favorable site for nucleophilic attack. The reactivity of the functional groups themselves is also notable; the acetoxy group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding 3-hydroxy-3'-cyanobenzophenone, while the cyano group can undergo transformations such as hydrolysis to a carboxylic acid or reduction to a primary amine. The presence of both EWG and EDG functionalities on the same benzophenone scaffold makes this compound a potentially valuable intermediate for synthesizing complex, multifunctional molecules.

Structure

3D Structure

属性

IUPAC Name |

[3-(3-cyanobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-7-3-6-14(9-15)16(19)13-5-2-4-12(8-13)10-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOINACVIAJQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641638 | |

| Record name | 3-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-69-1 | |

| Record name | 3-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetoxy 3 Cyanobenzophenone and Derivatives

Strategic Retrosynthesis and Key Bond Disconnections

A retrosynthetic analysis of 3-Acetoxy-3'-cyanobenzophenone reveals several possible bond disconnections to simplify the target molecule into readily available starting materials. The most logical disconnections are at the carbon-carbonyl bonds of the benzophenone (B1666685) core. This leads to two primary synthetic strategies:

Friedel-Crafts Acylation Approach: This strategy involves the disconnection of one of the aryl-carbonyl bonds, leading to a substituted benzoyl chloride and a substituted benzene (B151609) derivative. Two possible routes emerge from this approach:

Route A: Acylation of a 3-acetoxybenzene derivative with 3-cyanobenzoyl chloride.

Route B: Acylation of a cyanobenzene derivative with 3-acetoxybenzoyl chloride.

Cross-Coupling Approach: This approach involves the disconnection of one of the aryl-carbonyl bonds in a manner suitable for a palladium-catalyzed cross-coupling reaction. This typically involves a carbon monoxide insertion and would retrospectively lead to an aryl halide and an organometallic reagent, or two different aryl halides and a carbon monoxide source. For instance, one could envision a coupling between a 3-acetoxyphenylboronic acid and a 3-bromobenzonitrile (B1265711) in the presence of a palladium catalyst and a carbonyl source.

Classical and Modern Approaches to the Benzophenone Core

The formation of the central biaryl ketone is a critical step in the synthesis of this compound. Both classical and modern methods are available for this transformation.

Friedel-Crafts Acylation and Related Carbonyl-Forming Reactions

The Friedel-Crafts acylation is a long-established and widely used method for the synthesis of aryl ketones. tandfonline.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

In the context of synthesizing this compound, a Friedel-Crafts approach would involve reacting either 3-cyanobenzoyl chloride with a suitable 3-hydroxyphenol derivative (which would be later acetylated) or 3-acetoxybenzoyl chloride with benzonitrile. However, the presence of the hydroxyl or acetoxy group on the phenol (B47542) ring presents challenges. The hydroxyl group can coordinate with the Lewis acid, deactivating the ring towards acylation. stackexchange.comresearchgate.net While the acetoxy group is still ortho-, para-directing, its activating effect is attenuated. Therefore, careful optimization of reaction conditions is necessary to achieve the desired C-acylation over O-acylation and to control the regioselectivity. echemi.com The Fries rearrangement of a phenyl ester, which can be formed by O-acylation, to the corresponding hydroxyarylketone is also a relevant consideration in this synthetic route. stackexchange.com

| Reaction | Acylating Agent | Arene | Catalyst | Typical Conditions | Key Considerations |

| Friedel-Crafts Acylation | 3-Cyanobenzoyl chloride | Phenol | AlCl₃ | Anhydrous solvent (e.g., CS₂, nitrobenzene), heat | Potential for O-acylation, regioselectivity (ortho/para), deactivation by -OH group. stackexchange.comresearchgate.net |

| Friedel-Crafts Acylation | 3-Acetoxybenzoyl chloride | Benzonitrile | AlCl₃ | Anhydrous solvent, heat | Deactivating effect of the cyano group, potential for harsh conditions. |

| Fries Rearrangement | Phenyl-3-cyanobenzoate | - | AlCl₃ | Anhydrous solvent, heat | Rearrangement to ortho- and para-hydroxybenzophenones. stackexchange.com |

Cross-Coupling Methodologies for Biaryl Ketone Construction (e.g., Palladium-mediated couplings)

Modern synthetic chemistry offers powerful alternatives to the Friedel-Crafts acylation, with palladium-catalyzed cross-coupling reactions being at the forefront for the construction of biaryl ketones. These methods often provide milder reaction conditions and greater functional group tolerance.

The Suzuki-Miyaura coupling is a particularly versatile method. In a potential synthesis of this compound, a Suzuki-Miyaura reaction could be envisioned between 3-acetoxyphenylboronic acid and 3-bromobenzonitrile, though this would not directly form the ketone. A more direct approach involves a carbonylative Suzuki-Miyaura coupling. This reaction utilizes a palladium catalyst, a base, and a source of carbon monoxide to couple an aryl halide with an arylboronic acid, directly yielding the corresponding benzophenone.

| Reaction | Aryl Halide | Organoboron Reagent | Catalyst System | Typical Conditions | Key Advantages |

| Carbonylative Suzuki-Miyaura Coupling | 3-Bromobenzonitrile | 3-Acetoxyphenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | CO atmosphere, solvent (e.g., toluene), heat | High functional group tolerance, milder conditions than Friedel-Crafts. |

| Carbonylative Suzuki-Miyaura Coupling | 3-Bromoacetoxybenzene | 3-Cyanophenylboronic acid | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | CO atmosphere, solvent, heat | Versatility in choice of coupling partners. |

Introduction and Transformation of Peripheral Functionalities

The successful synthesis of this compound also hinges on the efficient and selective introduction of the acetoxy and cyano groups onto the benzophenone scaffold.

Methodologies for Acetoxy Group Installation and Interconversion

The acetoxy group is typically introduced by the acetylation of a corresponding phenol. This is a straightforward transformation that can be achieved using various acetylating agents. The choice of reagent and conditions can be tailored to the specific substrate and the presence of other functional groups.

A common and efficient method is the reaction of the phenol with acetic anhydride in the presence of a base such as pyridine (B92270) or a catalytic amount of acid. Alternatively, acetyl chloride can be used, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

| Method | Reagent | Catalyst/Base | Typical Conditions |

| Acetylation | Acetic Anhydride | Pyridine or DMAP (cat.) | Room temperature or gentle heating |

| Acetylation | Acetyl Chloride | Triethylamine or Pyridine | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to room temperature |

These reactions are generally high-yielding and can be performed late in the synthetic sequence, for instance, after the construction of a 3-hydroxy-3'-cyanobenzophenone intermediate.

Synthetic Routes to Aryl Nitrile Introduction

The cyano group is a versatile functional group that can be introduced into an aromatic ring through several established methods. For the synthesis of this compound, the cyano group would likely be present in one of the starting materials, such as 3-cyanobenzoyl chloride or 3-bromobenzonitrile.

The Sandmeyer reaction is a classical method for introducing a cyano group, which involves the diazotization of an aniline (B41778) followed by treatment with a copper(I) cyanide salt. While effective, this method requires the corresponding aniline precursor and involves the handling of diazonium salts.

A more modern and often preferred approach is the palladium-catalyzed cyanation of aryl halides or triflates. This method offers excellent functional group tolerance and generally proceeds under milder conditions than the Sandmeyer reaction. A variety of cyanide sources can be used, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate(II).

| Method | Starting Material | Reagents | Catalyst | Typical Conditions |

| Sandmeyer Reaction | 3-Aminobenzophenone derivative | 1. NaNO₂, aq. acid; 2. CuCN | - | 0-5 °C for diazotization, then heating |

| Palladium-catalyzed Cyanation | 3-Bromobenzophenone derivative | Zn(CN)₂ or K₄[Fe(CN)₆] | Pd(PPh₃)₄ or other Pd catalysts | Anhydrous solvent (e.g., DMF, NMP), heat |

Given the synthetic strategies discussed, it is most likely that the cyano group would be incorporated into one of the initial building blocks rather than being introduced at a later stage on the pre-formed benzophenone core.

Catalytic Systems in the Synthesis of Substituted Benzophenones

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. youtube.comiitm.ac.inlibretexts.org Transition metals such as palladium, copper, and iridium are particularly effective due to their variable oxidation states and ability to mediate complex bond-forming transformations. youtube.com

Palladium-Catalyzed Processes: Palladium catalysis is a powerful tool for constructing the benzophenone scaffold. nih.gov Carbonylative cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective, though they often require gaseous carbon monoxide, which is toxic and difficult to handle. nih.gov More recent advancements focus on alternative carbonyl sources or CO-free methods. One such strategy involves the palladium-catalyzed addition of an arene C-H bond to a nitrile, directly forming the ketone. researchgate.net Another approach uses the coupling of aryl halides with aldehydes, catalyzed by a palladium/picolinamide system, to yield various unsymmetrical diaryl ketones. nih.gov Palladium(II)/oxometalate catalysts have also been employed for the aerobic oxidation of alcohols to ketones, providing another route to benzophenones. wikipedia.org

| Catalyst System | Reaction Type | Reactants | Key Features |

| Pd(OAc)₂ / Ligand | Carbonylative Suzuki | Aryl Boronic Acid, Aryl Halide, CO | High regioselectivity, broad substrate scope. nih.gov |

| Palladium / Picolinamide | Aldehyde-Aryl Halide Coupling | Aldehyde, Aryl Halide | Avoids the use of toxic CO gas. nih.gov |

| Pd(OAc)₂ | C-H addition to Nitrile | Arene, Nitrile | Direct formation of the benzophenone core. researchgate.net |

| Pd(II)/Polyoxometalate | Aerobic Oxidation | Secondary Alcohol (e.g., Diphenylmethanol) | Green chemistry approach using air as the oxidant. wikipedia.org |

Copper-Catalyzed Processes: Copper catalysts offer a cost-effective and versatile alternative to palladium for certain transformations. A classic method for preparing benzophenone involves heating o-benzoylbenzoic acid with a catalytic amount of a copper salt. prepchem.comorgsyn.org More modern applications include the copper-catalyzed oxidation of diphenylmethane (B89790) and its derivatives using air as the oxidant. wikipedia.orggoogle.com Catalysts such as copper naphthenate have proven effective in these liquid-phase oxidations, providing good yields of the corresponding benzophenones. google.com These methods are advantageous as they often utilize inexpensive starting materials and environmentally benign oxidants.

| Catalyst System | Reaction Type | Reactants | Key Features |

| Copper Salt of o-benzoylbenzoic acid | Decarboxylative Coupling | o-Benzoylbenzoic acid | Classic method, high temperature required. prepchem.com |

| Copper Naphthenate | Aerobic Oxidation | Diphenylmethane | Utilizes air as a green oxidant. google.com |

| Cationic Copper Systems | C-N Coupling | Alkylarenes, Amides | Forms chiral amines; demonstrates copper's role in C-H functionalization. researchgate.net |

Iridium-Catalyzed Processes: Iridium catalysts are well-known for their efficacy in hydrogen transfer reactions. organic-chemistry.org While direct synthesis of benzophenones using iridium is less common, its role in the hydrogenation of benzophenones to benzhydrols highlights its potential in reversible oxidation processes. acs.org For instance, iridium complexes can catalyze the oxidation of secondary alcohols to ketones, a reaction that could be applied to the synthesis of benzophenones from the corresponding benzhydrols. organic-chemistry.org Novel iridium-based catalysts with specialized ligands have been developed for the highly efficient asymmetric hydrogenation of benzophenones, underscoring the precise control achievable with these systems. acs.org

| Catalyst System | Reaction Type | Reactants | Key Features |

| [IrCp*Cl₂]₂ | Hydrogen Transfer | Benzylic Alcohols | Efficient oxidation to carbonyls; applicable to benzhydrols. organic-chemistry.org |

| Iridium-NNPP Ligand Complexes | Asymmetric Hydrogenation | Unsymmetrical Benzophenones, H₂ | High enantioselectivity for producing chiral benzhydrols. acs.org |

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes for their ease of separation, recovery, and recyclability. academie-sciences.fracademie-sciences.fr These catalysts often consist of metals supported on solid materials or solid acids and bases.

In the context of benzophenone synthesis, heterogeneous catalysts are prominent in Friedel-Crafts acylation reactions. A notable example is the use of a graphite/ferric chloride mixture as a recyclable catalyst for the acylation of aromatic substrates. google.com This system provides high yields of substituted benzophenones under mild conditions with low catalyst loading, generating minimal toxic waste compared to traditional Lewis acid catalysts like aluminum chloride. google.com

Other heterogeneous systems include metal oxides. For instance, hybrid copper-manganese (B8546573) oxides have been synthesized and studied for their catalytic activity. academie-sciences.frresearchgate.net While much of the research on these specific oxides focuses on the degradation of benzophenone derivatives in environmental applications, the principles of their catalytic action are relevant to synthetic processes. academie-sciences.frresearchgate.net The catalytic hydrogenation of benzophenone to benzhydrol is another area where heterogeneous catalysts, such as Raney nickel or palladium on carbon (Pd/C), are extensively used, demonstrating their utility in transformations involving the benzophenone core. acs.orgmdpi.com

| Catalyst System | Reaction Type | Reactants | Key Features |

| Graphite / Ferric Chloride | Friedel-Crafts Acylation | Substituted Benzene, Acylating Agent | Recyclable, mild conditions, low waste. google.com |

| Raney Nickel | Hydrogenation | Benzophenone, H₂ | High selectivity for benzhydrol production. acs.org |

| Pd on Carbon (Pd/C) | Hydrogenation | Benzophenone, H₂ | Efficient and widely used industrial catalyst. acs.orgmdpi.com |

| Hybrid Cu-Mn-O Oxides | Fenton-like Reactions | Benzophenone-3 | Primarily studied for degradation but shows catalytic activity of metal oxides. academie-sciences.frresearchgate.net |

Metal-free catalytic systems, including organocatalysis and traditional acid/base catalysis, offer sustainable and often complementary strategies for benzophenone synthesis.

Acid-Catalyzed Approaches: The most traditional and widely used method for synthesizing benzophenones is the Friedel-Crafts acylation, which is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). nih.govwikipedia.orgorgsyn.org This reaction involves the acylation of an aromatic ring (e.g., benzene) with an acyl halide (e.g., benzoyl chloride) or anhydride. nih.gov While effective, this method requires more than stoichiometric amounts of the catalyst, which generates significant acidic waste during workup. google.com To overcome these drawbacks, stronger Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been used as catalysts, as they can be effective in smaller quantities. researchgate.net The Fries rearrangement, another acid-catalyzed reaction, can be used to synthesize hydroxybenzophenones from phenyl esters. nih.gov

Base-Catalyzed Approaches: Base-catalyzed methods are also employed for benzophenone synthesis. The pyrolysis of anhydrous calcium benzoate (B1203000) represents a classic, albeit high-temperature, base-mediated approach. wikipedia.orgprepchem.com More recently, base-catalyzed annulation reactions have been developed. For example, a one-pot [3+2+1] benzannulation of ketones, alkynes, and α,β-unsaturated carbonyls using potassium tert-butoxide (KOtBu) as a base can efficiently produce multi-substituted benzophenones. acs.org

Organocatalytic Approaches: Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in green chemistry. rsc.org In the synthesis of benzophenone derivatives, organocatalysts can facilitate cascade reactions to build complex molecular frameworks. For instance, diversely functionalized 2-hydroxybenzophenone (B104022) frameworks can be selectively constructed through organocatalyzed [3+3] or [4+2] cycloaddition (benzannulation) reactions under environmentally benign conditions. rsc.org These methods exhibit a broad substrate scope and high functional-group tolerance, making them attractive for creating libraries of novel benzophenone derivatives. rsc.org

| Catalyst Type | Catalyst Example | Reaction Type | Reactants | Key Features |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Benzene, Benzoyl Chloride | Classic, widely used method; high waste. nih.govwikipedia.org |

| Brønsted Acid | Trifluoromethanesulfonic Acid (TfOH) | Friedel-Crafts Acylation | Aromatic Amino Acids | Strong acid, can be used in catalytic amounts. researchgate.net |

| Base | Calcium Benzoate (pyrolysis) | Decarboxylation/Coupling | Calcium Benzoate | Classic high-temperature method. wikipedia.orgprepchem.com |

| Base | Potassium tert-butoxide (KOtBu) | [3+2+1] Benzannulation | Ketone, Alkyne, Enone | One-pot synthesis of multi-substituted benzophenones. acs.org |

| Organocatalyst | Amine/Imine based | Cascade Benzannulation | Various carbonyls and activated alkenes | Green conditions, synthesis of functionalized 2-hydroxybenzophenones. rsc.org |

Reactivity and Mechanistic Investigations of 3 Acetoxy 3 Cyanobenzophenone

Photochemistry and Excited State Dynamics

The photochemistry of benzophenones is a well-studied field, characterized by the efficient population of triplet excited states. For 3-acetoxy-3'-cyanobenzophenone, the interplay of the acetoxy and cyano substituents is expected to modulate its excited-state properties and subsequent photochemical reactions.

Electronic Excited States and Intersystem Crossing Pathways

Upon absorption of ultraviolet light, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This initial excitation is typically a π→π* or n→π* transition associated with the benzophenone (B1666685) chromophore. The nature and energy of these transitions are influenced by the substituents. The acetoxy group, being electron-donating, and the cyano group, being electron-withdrawing, will affect the energy levels of the molecular orbitals involved.

A key feature of benzophenone photophysics is the highly efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet state (T₁). This process is typically very fast, occurring on the picosecond timescale. The high efficiency of ISC is attributed to the small energy gap between the S₁(n,π) and T₁(n,π) states and significant spin-orbit coupling. For substituted benzophenones, the rate and efficiency of ISC can be further influenced by the presence of heavy atoms or specific electronic effects of the substituents. In the case of this compound, while no heavy atoms are present, the electronic asymmetry introduced by the substituents may affect the spin-orbit coupling and, consequently, the ISC rate.

The triplet state of benzophenones is known to be a diradical, with unpaired electrons localized on the carbonyl oxygen and the aromatic rings. This triplet state is the primary photoactive species responsible for most of the photochemical reactions of benzophenones.

| Parameter | Description | Expected Influence on this compound |

| S₀ → S₁ Transition | Initial photoexcitation to the first excited singlet state. | Likely a combination of n→π* and π→π* transitions, with energies modulated by the acetoxy and cyano groups. |

| Intersystem Crossing (ISC) | Transition from the S₁ state to the T₁ triplet state. | Expected to be highly efficient, a hallmark of benzophenone photochemistry. The rate may be subtly altered by the electronic effects of the substituents. |

| T₁ State | The lowest triplet excited state. | A diradical species, which is the primary photoactive intermediate for subsequent reactions. |

Photocycloaddition Reactions and Their Regio-/Stereoselectivity

One of the most characteristic photochemical reactions of benzophenones is the [2+2] photocycloaddition with alkenes, known as the Paternò-Büchi reaction. This reaction proceeds via the triplet excited state of the benzophenone, which adds to the double bond of an alkene to form an oxetane (B1205548) ring.

The regioselectivity of the Paternò-Büchi reaction is determined by the stability of the intermediate 1,4-diradical formed upon the initial addition of the excited benzophenone to the alkene. The more stable diradical intermediate will be preferentially formed, thus dictating the orientation of the oxetane product. The electronic nature of the substituents on the benzophenone can influence the stability of these diradical intermediates. For this compound, the electronically distinct phenyl rings could lead to a preference for the formation of one regioisomer over the other, depending on the electronic and steric nature of the alkene partner.

The stereoselectivity of the reaction is also governed by the reaction mechanism. Since the reaction proceeds through a triplet diradical intermediate, which has a finite lifetime, rotation around single bonds can occur before ring closure. This can lead to the formation of a mixture of stereoisomers. However, factors such as steric hindrance and electronic interactions in the diradical intermediate can favor the formation of one stereoisomer.

| Factor | Influence on Photocycloaddition |

| Regioselectivity | Determined by the stability of the intermediate 1,4-diradical. The substituents on this compound will influence this stability. |

| Stereoselectivity | Influenced by steric and electronic factors in the triplet diradical intermediate. May lead to a mixture of stereoisomers, with a potential preference for the thermodynamically more stable product. |

Photoinduced Fragmentation and Rearrangement Processes

In addition to photocycloaddition, excited benzophenone derivatives can undergo fragmentation and rearrangement reactions. The presence of the acetoxy group in this compound introduces the possibility of a photo-Fries rearrangement . This reaction involves the homolytic cleavage of the ester bond, followed by the recombination of the resulting acyl radical with the phenoxy radical at the ortho or para positions to form hydroxy-substituted benzophenones. The photo-Fries rearrangement typically proceeds from the excited singlet state and competes with intersystem crossing.

Another potential photochemical pathway for ketones is the Norrish Type I and Type II reactions .

Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aryl carbons. For benzophenones, this process is generally inefficient due to the strength of the aryl-carbonyl bond.

Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, followed by cleavage of the resulting 1,4-diradical. This pathway is not possible for this compound itself, as it lacks a γ-hydrogen. However, in the presence of a suitable hydrogen-donating solvent or substrate, intermolecular hydrogen abstraction can occur, leading to the formation of a ketyl radical.

Reactivity of the Benzophenone Carbonyl Moiety

The carbonyl group in this compound is a key site for chemical reactivity, susceptible to attack by nucleophiles and also capable of undergoing reduction and oxidation. The electronic effects of the acetoxy and cyano substituents will modulate the electrophilicity of the carbonyl carbon. The electron-withdrawing cyano group is expected to increase the electrophilicity, while the electron-donating acetoxy group will have a counteracting, though likely less pronounced, effect due to its meta position.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of this compound is electrophilic and will react with a variety of nucleophiles. Examples of such reactions include:

Grignard Reactions: Addition of Grignard reagents (R-MgX) to the carbonyl group will yield tertiary alcohols after acidic workup.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) will convert the carbonyl group into a carbon-carbon double bond, forming a substituted alkene. organicreactions.orgthermofisher.comlibretexts.orgorganic-chemistry.org

Condensation with Amines: Primary amines will react to form imines (Schiff bases), while secondary amines can form enamines if an α-hydrogen is present, which is not the case for benzophenones. libretexts.org

The presence of the ester (acetoxy) group means that harsh nucleophilic conditions, particularly with strong bases, could potentially lead to saponification of the ester as a side reaction.

Carbonyl Reduction and Oxidation Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative). Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that will reduce the ketone to an alcohol without affecting the ester or nitrile functionalities. brainly.comvedantu.compitt.eduzenodo.orgrsc.org

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that would also reduce the acetoxy and cyano groups. Therefore, it would not be suitable for the selective reduction of the ketone in this molecule.

Catalytic Hydrogenation: Using catalysts such as Raney nickel or palladium on carbon (Pd/C) with hydrogen gas, the ketone can be reduced to an alcohol. acs.orgepa.gov Depending on the reaction conditions, the nitrile group might also be susceptible to reduction.

Oxidation of the benzophenone moiety is less common, as the carbonyl group is already in a high oxidation state. However, under forcing conditions, oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur. A more relevant oxidative transformation for ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid (e.g., m-CPBA). wikipedia.orgjk-sci.comorganic-chemistry.orgnih.gov In the case of an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the two aryl groups. Generally, the more electron-rich aryl group migrates preferentially. Therefore, the phenyl ring bearing the electron-donating acetoxy group would be expected to migrate, leading to the formation of a phenyl ester.

| Reaction Type | Reagent/Conditions | Expected Product |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Condensation | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Oxidation | Peroxyacid (e.g., m-CPBA) | Phenyl Ester (via Baeyer-Villiger) |

Transformations Involving the Acetoxy and Cyano Functional Groups

The acetoxy and cyano groups are primary sites for chemical modification, allowing for a range of transformations that can alter the compound's properties and lead to new molecular architectures.

The acetoxy group, being an ester, is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield a phenol (B47542) (3-hydroxy-3'-cyanobenzophenone) and acetic acid or its corresponding salt. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis in a reversible process. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Using a base like sodium hydroxide (B78521) (NaOH) leads to an irreversible hydrolysis. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a carboxylate salt (sodium acetate) and the phenoxide of the product. This process is driven to completion by the deprotonation of the initially formed carboxylic acid.

Transesterification: This process involves the conversion of the acetate (B1210297) ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) (CH₃OH) under acidic conditions would yield 3-methoxy-3'-cyanobenzophenone and methyl acetate. The reaction is an equilibrium process, often driven to completion by using a large excess of the reactant alcohol.

Table 1: Representative Conditions for Acetoxy Group Transformations

| Transformation | Reagents & Conditions | Product(s) | Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 3-Hydroxy-3'-cyanobenzophenone, Acetic Acid | Nucleophilic Acyl Substitution (Acid-Catalyzed) |

| Basic Hydrolysis | NaOH or KOH in H₂O/Alcohol, Heat | 3-Hydroxy-3'-cyanobenzophenone, Acetate Salt | Nucleophilic Acyl Substitution (Base-Catalyzed) |

| Transesterification | R'OH (e.g., Ethanol), Acid or Base Catalyst, Heat | 3-Alkoxy-3'-cyanobenzophenone, Ethyl Acetate | Nucleophilic Acyl Substitution |

The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis, reduction, and participate in cycloaddition reactions.

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed to either a carboxylic acid or an amide intermediate under acidic or basic conditions. wikipedia.orgscribd.com

Acidic Hydrolysis: Heating the compound with a strong aqueous acid (e.g., H₂SO₄) converts the nitrile group into a carboxylic acid (forming 3-acetoxy-3'-carboxybenzophenone). The reaction proceeds through an amide intermediate. rsc.orgslideshare.net

Basic Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) also yields the carboxylic acid, which is deprotonated under the basic conditions to form a carboxylate salt. Ammonia is evolved as a byproduct.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (3-acetoxy-3'-(aminomethyl)benzophenone).

Catalytic Hydrogenation: This can be achieved using hydrogen gas (H₂) with a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). msudenver.edu High pressure and temperature may be required.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will effectively reduce the nitrile to the primary amine.

Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. For instance, reaction with an azide (B81097) (e.g., sodium azide) can lead to the formation of a tetrazole ring. More commonly, the nitrile can be converted to a nitrile oxide in situ, which then acts as a 1,3-dipole. This nitrile oxide can react with an alkene or alkyne to form isoxazolines or isoxazoles, respectively.

Table 2: Plausible Reactions of the Nitrile Functional Group

| Reaction Type | Reagents & Conditions | Product Functional Group |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid (-COOH) |

| Basic Hydrolysis | NaOH (aq), Heat, then H₃O⁺ workup | Carboxylic Acid (-COOH) |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, High Pressure | Primary Amine (-CH₂NH₂) |

| Chemical Reduction | 1. LiAlH₄ in dry ether 2. H₂O | Primary Amine (-CH₂NH₂) |

| [3+2] Cycloaddition | e.g., NaN₃, NH₄Cl | Tetrazole |

Intramolecular Reactions and Ring-Closure Strategies

The spatial arrangement of the functional groups in this compound offers possibilities for intramolecular reactions, potentially leading to complex fused-ring systems.

While direct intramolecular reactions between the acetoxy and cyano groups are not straightforward, transformations of these groups can generate reactive intermediates capable of cyclization. For example, hydrolysis of both the ester and nitrile groups would yield a hydroxy-carboxy-benzophenone. This intermediate could potentially undergo an intramolecular esterification (lactonization) under acidic conditions, although this would require the formation of a large ring, which may not be thermodynamically favorable.

A more plausible strategy involves reactions with the central carbonyl group. For instance, if the acetoxy group were positioned ortho to the benzoyl group, it could participate in reactions like an intramolecular Friedel-Crafts acylation under specific conditions, though this is not the case for the meta-position. However, photochemical reactions, such as the Paterno-Büchi reaction, could lead to the formation of oxetane rings through the [2+2] cycloaddition of the benzophenone carbonyl with an alkene, if one were present in a tethered side chain.

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a pi-bond from an atom or group within the same molecule. This participation can significantly increase reaction rates and influence stereochemistry.

While the 3-acetoxy (meta) position in the parent molecule does not place it adjacent to another reactive center for typical NGP in substitution reactions, this principle is a key consideration for designing reactions with derivatives of this compound.

Table 3: Key Concepts of Anchimeric Assistance by an Acetoxy Group

| Feature | Description | Consequence |

|---|---|---|

| Mechanism | Intramolecular Sₙ2 attack by the acetoxy carbonyl oxygen. | Formation of a cyclic acetoxonium ion intermediate. |

| Kinetics | The reaction rate is significantly accelerated. | The intramolecular nucleophile is readily available, increasing the probability of reaction. |

| Stereochemistry | Overall retention of configuration at the reaction center. | Two consecutive Sₙ2 reactions (intramolecular and intermolecular) each cause an inversion. |

Oxidative and Reductive Transformations of the Compound

The benzophenone core and the nitrile group are subject to various oxidative and reductive transformations.

Reductive Transformations:

Reduction of the Ketone: The carbonyl group of the benzophenone moiety can be selectively reduced to a secondary alcohol (a benzhydrol derivative). A common and mild reagent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent typically does not reduce the ester or nitrile groups. Catalytic hydrogenation (e.g., H₂/Pd-C) can also reduce the ketone to an alcohol, and under more forcing conditions, may reduce it completely to a methylene (B1212753) group (-CH₂-).

Reduction of the Nitrile: As discussed in section 3.3.2, the nitrile group can be reduced to a primary amine using strong reducing agents like LiAlH₄ or catalytic hydrogenation.

Selective Reduction: By choosing the appropriate reducing agent, it is possible to selectively reduce one functional group in the presence of others. For example, NaBH₄ would primarily reduce the ketone, leaving the nitrile and ester intact. Conversely, reagents like borane (B79455) (BH₃·THF) might show different selectivity profiles.

Oxidative Transformations:

Oxidation of the Benzophenone Moiety: The benzophenone core is generally resistant to oxidation. However, if there were an alkyl group attached to either of the benzene (B151609) rings, it could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid, provided there is a benzylic hydrogen present. For the parent compound, harsh oxidative conditions could lead to the cleavage of the aromatic rings. A study on the oxidation of benzophenone-3 with KMnO₄ showed that hydroxylation and cleavage of the carbon-carbon bridge bond can occur.

Oxidative Reactions of Functional Groups: The existing functional groups are already in relatively high oxidation states. The primary alcohol resulting from the reduction of the ketone could be re-oxidized to the ketone using reagents like pyridinium (B92312) chlorochromate (PCC).

Table 4: Summary of Oxidative and Reductive Reactions

| Transformation | Functional Group | Reagents & Conditions | Resulting Functional Group |

|---|---|---|---|

| Reduction | Ketone | NaBH₄, Methanol | Secondary Alcohol |

| Reduction | Ketone | H₂, Pd/C (Forcing) | Methylene (-CH₂-) |

| Reduction | Nitrile | LiAlH₄, Ether | Primary Amine |

| Oxidation | (Hypothetical Alkyl side-chain) | KMnO₄, Heat | Carboxylic Acid |

| Oxidation | (Secondary Alcohol from reduction) | PCC, CH₂Cl₂ | Ketone |

Computational and Theoretical Studies on 3 Acetoxy 3 Cyanobenzophenone

Quantum Chemical Characterization of Ground State Structures

Quantum chemical calculations are instrumental in providing a detailed understanding of the three-dimensional structure and electronic properties of molecules at the atomic level. For a molecule like 3-acetoxy-3'-cyanobenzophenone, these methods can predict its preferred conformation and the distribution of electrons, which are fundamental to its chemical behavior.

The conformation of benzophenone (B1666685) and its derivatives is primarily defined by the torsional or dihedral angles of the two phenyl rings with respect to the plane of the central carbonyl group. These angles are a result of a delicate balance between steric hindrance from the substituents and the electronic effects that favor conjugation. nih.gov In the ground state of unsubstituted benzophenone, the phenyl rings are twisted out of the carbonyl plane to alleviate steric strain between the ortho-hydrogens.

Computational methods like Density Functional Theory (DFT) are commonly employed to perform conformational analysis. By systematically rotating the bonds connecting the phenyl rings to the carbonyl carbon, a potential energy surface can be mapped out. The minima on this surface correspond to the stable conformers of the molecule, while the maxima represent the energy barriers for rotation (torsional barriers).

Table 1: Representative Calculated Torsional Angles and Energy Barriers for a Disubstituted Benzophenone

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Torsional Barrier (kcal/mol) |

| Minimum 1 | 35 | -35 | 0.0 | 5.2 |

| Transition State 1 | 0 | 90 | 5.2 | - |

| Minimum 2 | -35 | 35 | 0.0 | 5.2 |

| Transition State 2 | 90 | 0 | 5.2 | - |

This table presents hypothetical data for a generic disubstituted benzophenone to illustrate the outputs of a conformational analysis. The actual values for this compound would require specific calculations.

The electronic properties of this compound are largely governed by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them provide insights into the molecule's reactivity, electronic transition properties, and stability. scialert.net

The acetoxy group, with its electron-donating character, is expected to raise the energy of the HOMO, while the electron-withdrawing cyano group will likely lower the energy of the LUMO. This donor-acceptor substitution pattern can lead to a smaller HOMO-LUMO gap compared to unsubstituted benzophenone, which would result in a red-shift (shift to longer wavelengths) in its absorption spectrum. scispace.com

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are computational tools used to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the acetoxy and carbonyl groups, as well as the nitrogen atom of the cyano group, are expected to be regions of high negative electrostatic potential (electron-rich), while the carbonyl carbon and the aromatic protons would be areas of positive potential (electron-poor).

Table 2: Calculated Electronic Properties for a Generic Donor-Acceptor Substituted Benzophenone

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.2 D |

This table contains representative data to illustrate the electronic properties that can be calculated. The values are not specific to this compound.

Elucidation of Excited State Properties and Photophysical Behavior

The interaction of molecules with light is a key aspect of their chemistry, and computational methods can predict and explain their photophysical properties, such as light absorption and emission.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.netarxiv.org The calculations provide the excitation energies (which correspond to the wavelengths of maximum absorption, λmax) and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, the absorption spectrum is expected to feature transitions characteristic of the benzophenone chromophore. These include a weaker n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, and a stronger π→π* transition. scialert.net The donor-acceptor nature of the substituents may also give rise to intramolecular charge-transfer (ICT) transitions. mdpi.com

The prediction of emission spectra (fluorescence and phosphorescence) involves optimizing the geometry of the molecule in its excited state and then calculating the energy of the transition back to the ground state.

Benzophenone and its derivatives are well-known for their efficient intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S1) to an excited triplet state (T1). edinst.com The triplet state is characterized by having two unpaired electrons with parallel spins.

Computational chemistry allows for the calculation of the properties of these different multiplicity states. The analysis of the spin density in the triplet state reveals the distribution of the unpaired electrons across the molecule. In many benzophenone derivatives, the spin density is localized on the carbonyl group and the phenyl rings. nih.gov This distribution is crucial for understanding the reactivity of the triplet state, for instance, in hydrogen abstraction reactions. The energy difference between the lowest singlet and triplet excited states (the S1-T1 gap) is also a key parameter that influences the rate of intersystem crossing.

Theoretical Mechanistic Investigations of Key Reactions

While no specific theoretical mechanistic investigations for reactions involving this compound were found, computational methods are powerful tools for exploring reaction pathways. For instance, in photochemical reactions, theoretical calculations can map out the potential energy surfaces of the excited states to identify transition states and intermediates, thereby elucidating the reaction mechanism at a molecular level.

Transition State Characterization and Reaction Pathway Mapping

Currently, there is no available research that details the transition state characterization or the mapping of reaction pathways for this compound. Such studies would typically involve high-level quantum mechanical calculations to identify the geometric and energetic properties of transition states in reactions involving this compound. Furthermore, mapping the intrinsic reaction coordinate (IRC) would provide a detailed picture of the energetic landscape connecting reactants, transition states, and products. The absence of this information means that the mechanistic details of its potential chemical transformations remain speculative.

Solvent Effects on Reaction Energetics and Kinetics

The influence of different solvents on the reaction energetics and kinetics of this compound is another area where specific research is lacking. Computational studies in this domain would typically employ implicit or explicit solvent models to simulate how the surrounding medium affects the stability of reactants, products, and transition states. This analysis is crucial for understanding and predicting how reaction rates and equilibria might shift in various chemical environments. Without such studies, the role of the solvent in modulating the reactivity of this compound is not understood from a theoretical standpoint.

Advanced Research Applications in Chemical Science and Engineering

Role as a Building Block in Complex Organic Synthesis

The presence of multiple reactive sites within 3-Acetoxy-3'-cyanobenzophenone makes it a versatile precursor and building block in the synthesis of more complex molecular structures.

The cyano and acetoxy groups of this compound can be chemically transformed into a variety of other functional groups, rendering it a valuable starting material for multi-step syntheses. The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open pathways to a diverse range of derivatives, including amino acids, amides, and esters.

The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. The benzophenone (B1666685) ketone moiety itself can undergo reactions like reduction to a secondary alcohol or conversion to a thioketone. This array of potential transformations allows for the synthesis of a wide range of complex organic molecules from this single precursor.

For instance, the conversion of the cyano group to an amine, coupled with the hydrolysis of the acetoxy group to a hydroxyl, would yield a hydroxy-aminobenzophenone derivative. Such compounds are key intermediates in the preparation of various pharmaceutically active ingredients and other specialty chemicals.

While there is no specific literature detailing the use of this compound as a chiral auxiliary, the broader class of benzophenone derivatives has been explored in the design of chiral ligands for asymmetric catalysis. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org

The rigid backbone of the benzophenone scaffold could serve as a foundation for the construction of novel chiral ligands. The cyano and acetoxy groups offer points for the attachment of chiral moieties or coordinating groups. For example, reduction of the ketone to a chiral alcohol, followed by modification of the cyano and acetoxy groups, could lead to the formation of P,N or N,O-type ligands. The design of such ligands is a crucial aspect of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.govchimia.chresearchgate.netresearchgate.net The development of new and efficient chiral ligands is an ongoing area of research with significant implications for the pharmaceutical and fine chemical industries. tcichemicals.com

Contributions to Catalysis and Photochemistry

The benzophenone core is a well-known chromophore, and its derivatives are widely used in photochemistry. The presence of the acetoxy and cyano substituents can modulate the photophysical properties of the benzophenone scaffold, leading to potential applications in catalysis and energy transfer studies.

Benzophenone and its derivatives are classic examples of Type II photoinitiators. mdpi.com Upon absorption of UV light, they can be excited to a triplet state and then abstract a hydrogen atom from a co-initiator (like an amine or a thiol) to generate free radicals, which in turn initiate polymerization. mdpi.com The substitution pattern on the benzophenone rings can influence the absorption wavelength and the efficiency of the photoinitiation process. researchgate.net

The acetoxy and cyano groups in this compound would be expected to alter the molecule's absorption spectrum and its photochemical reactivity. While specific studies on this compound are lacking, research on other substituted benzophenones has shown that such modifications can be used to tune the photoinitiator's properties for specific applications, such as in UV curing of coatings and adhesives. researchgate.net

As a photosensitizer, an excited this compound molecule could transfer its energy to another molecule, which then undergoes a chemical reaction. This process is fundamental to many photochemical transformations. rsc.orgnih.gov

| Property | General Range for Benzophenone Derivatives | Potential Influence of Substituents |

| Absorption Maxima (λmax) | 250-400 nm | The cyano and acetoxy groups may cause a slight shift in the absorption spectrum. |

| Triplet Energy (ET) | ~69 kcal/mol for benzophenone | Substituents can modulate the triplet energy, affecting energy transfer efficiency. |

| Intersystem Crossing (ISC) Efficiency | High | Generally high for benzophenones, a key property for photosensitization. |

Donor-acceptor substituted benzophenones are useful models for studying intramolecular charge transfer (ICT). rsc.org The electron-withdrawing nature of the cyano group and the electron-donating potential of the acetoxy group (through the oxygen lone pairs) in this compound could lead to interesting ICT properties upon photoexcitation. Understanding these properties is crucial for the design of new materials for optoelectronics and other applications.

Integration in Emerging Materials Research

The benzophenone scaffold is a key component in the design of materials for organic electronics, particularly organic light-emitting diodes (OLEDs). researchgate.netmdpi.comnih.govpreprints.org Benzophenone derivatives have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which allow for efficient energy transfer to phosphorescent guest emitters. acs.org

The introduction of acetoxy and cyano groups onto the benzophenone core in this compound could be a strategy to fine-tune the material's electronic properties, such as its HOMO and LUMO energy levels, and its thermal and morphological stability. These are critical parameters that determine the performance and lifetime of an OLED device. mdpi.compreprints.org The twisted geometry of the benzophenone unit can also help to reduce intermolecular interactions, which is beneficial for achieving high emission efficiencies in the solid state. mdpi.compreprints.org

The potential for this compound to serve as a building block for more complex, high-performance organic electronic materials is an area ripe for exploration. Its synthesis and characterization could contribute to the development of next-generation displays, lighting, and other optoelectronic devices.

| Material Property | Relevance to OLEDs | Potential Role of this compound |

| High Triplet Energy | Enables efficient energy transfer to phosphorescent emitters. | The benzophenone core provides a high triplet energy. |

| Good Thermal Stability | Ensures device longevity and stable performance. | The rigid aromatic structure contributes to thermal stability. |

| Amorphous Morphology | Prevents crystallization, which can degrade device performance. | The non-planar structure of benzophenones can promote amorphous film formation. |

| Tunable Electronic Properties | Allows for optimization of charge injection and transport. | The acetoxy and cyano groups can be used to modify the HOMO/LUMO levels. |

Note: This table outlines the general requirements for host materials in OLEDs and speculates on the potential contributions of a molecule like this compound based on the known properties of the benzophenone class.

Incorporation into Polymer Architectures for Functional Materials

There is no specific information available in the scientific literature regarding the incorporation of this compound into polymer architectures. Research on benzophenone derivatives, in general, has shown their utility as photoinitiators or as building blocks for photosensitive polymers due to the photoreactive nature of the benzophenone moiety. However, studies detailing the synthesis of polymers containing the this compound unit, or the properties of such materials, have not been reported.

Exploration in Dynamic Covalent Systems and Responsive Materials

The exploration of this compound in the context of dynamic covalent systems and responsive materials is not documented in peer-reviewed literature. Dynamic covalent chemistry relies on the formation of reversible covalent bonds, and while various functional groups can be employed for this purpose, there are no published examples of systems that specifically utilize the functionalities present in this compound. Similarly, its application in the development of responsive or "smart" materials has not been reported.

Potential in Optoelectronic or Photonic Materials

There is a lack of specific research on the potential of this compound in optoelectronic or photonic materials. Generally, benzophenone derivatives are of interest in this field due to their photophysical properties. The electronic characteristics of such molecules are influenced by the nature and position of substituents on the phenyl rings. The presence of an electron-donating acetoxy group and an electron-withdrawing cyano group in this compound could theoretically impart specific electronic and photophysical properties. However, without experimental or computational studies, its potential for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optics remains undetermined.

常见问题

Q. What are the recommended synthetic pathways for 3-Acetoxy-3'-cyanobenzophenone, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be inferred from protocols for structurally related benzophenones. A plausible approach involves:

- Friedel-Crafts Acylation : Reacting 3-cyanobenzoyl chloride with a methoxy-substituted benzene derivative under anhydrous AlCl₃ catalysis .

- Protection/Deprotection Strategies : Introducing the acetoxy group via acetylation of a hydroxyl intermediate using acetic anhydride .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to aromatic substrate) and temperature (80–100°C) to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the cyano and acetoxy groups in this compound’s reactivity?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to study electronic effects .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map electron density around substituents and predict regioselectivity .

- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling with boronic acids to evaluate the cyano group’s influence on catalytic cycles .

Q. How do pH and temperature affect the stability of this compound, and how can degradation products be identified?

Methodological Answer:

Q. How can contradictory spectral data for this compound be resolved?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis and characterization under inert atmosphere to rule out oxidation artifacts .

- Cross-Validation : Compare NMR data with computed spectra (e.g., ACD/Labs or ChemDraw predictions) .

- Crystallography : Grow single crystals for X-ray diffraction to confirm molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。